Methyl 3-acetamido-4-fluorobenzoate
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Overview
Description
Methyl 3-acetamido-4-fluorobenzoate is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a fluorine atom at the 4-position on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-4-fluorobenzoate can be synthesized through several methods. One common route involves the acylation of methyl 4-fluorobenzoate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields methyl 3-acetamido-4-methoxybenzoate.
Hydrolysis: The major product is 3-acetamido-4-fluorobenzoic acid.
Reduction: The major product is methyl 3-amino-4-fluorobenzoate.
Scientific Research Applications
Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-acetamido-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 3-acetamido-4-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 3-acetamido-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C10H10FNO3 |
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Molecular Weight |
211.19 g/mol |
IUPAC Name |
methyl 3-acetamido-4-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-9-5-7(10(14)15-2)3-4-8(9)11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
XEMKMVIDNQNJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)F |
Origin of Product |
United States |
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